molecular formula C15H18N2O2 B14275702 N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide CAS No. 130402-97-0

N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide

Cat. No.: B14275702
CAS No.: 130402-97-0
M. Wt: 258.32 g/mol
InChI Key: YCXHSHYWPDLECN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxamide group and a dimethylphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide typically involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(1-methylethyl)-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride
  • N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide

Uniqueness

N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

130402-97-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H18N2O2/c1-9(2)13-8-12(17-19-13)15(18)16-14-10(3)6-5-7-11(14)4/h5-9H,1-4H3,(H,16,18)

InChI Key

YCXHSHYWPDLECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(C)C

Origin of Product

United States

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